molecular formula C19H24N4O4 B13479033 2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione

Cat. No.: B13479033
M. Wt: 372.4 g/mol
InChI Key: HHNUBPODLYLXBN-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its diverse applications in scientific research. This compound is a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, making it a basic building block for creating protein degrader libraries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method involves the reaction of 2,6-dioxopiperidine with isoindole-1,3-dione derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like diisopropylethylamine (DIPEA). The mixture is heated to around 90°C for 16 hours, followed by cooling to room temperature and removal of volatiles .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides in the presence of a base.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Diisopropylethylamine, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through a pleiotropic mechanism of action. It induces apoptosis in tumor cells, disrupts tumor interactions with the cellular microenvironment, and improves autoimmune responses. The molecular targets and pathways involved include the activation of E3 ligase, which promotes the proteolysis of specific proteins .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its use in treating multiple myeloma and leprosy.

    Pomalidomide: A derivative of thalidomide with enhanced anti-cancer properties.

    Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma and myelodysplastic syndromes.

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific functional groups that allow for rapid conjugation with carboxyl linkers. This makes it particularly useful in the development of PROTACs and targeted protein degradation, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O4/c1-3-20-9-10-22(4-2)12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20H,3-4,7-10H2,1-2H3,(H,21,24,25)

InChI Key

HHNUBPODLYLXBN-UHFFFAOYSA-N

Canonical SMILES

CCNCCN(CC)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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